molecular formula C12H14ClNO B2427856 (R)-2-Amino-2-(naphthalen-2-yl)ethanol CAS No. 204851-80-9

(R)-2-Amino-2-(naphthalen-2-yl)ethanol

Cat. No. B2427856
M. Wt: 223.7
InChI Key: QPTWDCRGZBLELM-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “®-2-Amino-2-(naphthalen-2-yl)ethanol” is 1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1 . The molecular formula is C12H13NO .


Physical And Chemical Properties Analysis

“®-2-Amino-2-(naphthalen-2-yl)ethanol” is a solid at room temperature . It has a molecular weight of 187.24 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the searched resources.

Scientific Research Applications

Bio-catalytic Synthesis

  • Biocatalytic Asymmetric Synthesis : A study by Taşdemir et al. (2020) explored the use of Lactobacillus curvatus strains as biocatalysts for asymmetric reduction, producing (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a β-adrenergic receptor blocker precursor. This process was notable for its high yield, enantiomeric purity, and environmentally friendly conditions, suggesting potential for commercial application (Taşdemir, Kalay, Dertli, & Şahin, 2020).

Synthetic Chemistry

  • Efficient Synthesis for Pharmaceutical Applications : Mathad et al. (2011) reported an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating hyperparathyroidism (Mathad, Shinde, Ippar, Niphade, Panchangam, & Vankawala, 2011).

Materials Science and Nanotechnology

  • Synthesis of Silica Nano Particles : Adam, Hello, and Ben Aisha (2011) described the immobilization of 7-Amino-1-naphthalene sulfonic acid (ANSA) onto silica via a sol–gel technique, forming strong Bronsted acid site, RHANPSO3H. This method demonstrated the potential of naphthalene derivatives in creating nano-sized catalyst particles for esterification processes (Adam, Hello, & Ben Aisha, 2011).

Fluorescence and Photophysical Studies

  • Fluorescence Derivatisation of Amino Acids : Frade et al. (2007) investigated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid to amino acids, evaluating its use as a fluorescent derivatizing reagent. The study highlighted the potential of naphthalene derivatives in biological assays due to their strong fluorescence (Frade, Barros, Moura, & Gonçalves, 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2R)-2-amino-2-naphthalen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEUHTILFFVPQH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(naphthalen-2-yl)ethanol

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